molecular formula C12H14N4O3S B1681183 Sulfacytine CAS No. 17784-12-2

Sulfacytine

Cat. No. B1681183
CAS RN: 17784-12-2
M. Wt: 294.33 g/mol
InChI Key: SIBQAECNSSQUOD-UHFFFAOYSA-N
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Description

Sulfacytine is a short-acting sulfonamide antibiotic, taken orally for treatment against bacterial infections . Sulfonamides, as a group of antibiotics, work by inhibiting the bacterial synthesis of folate .


Molecular Structure Analysis

Sulfacytine has a molecular formula of C12H14N4O3S and a molar mass of 294.33 g/mol . It contains a total of 35 bonds; 21 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 amidine derivative, 1 primary amine (aromatic), and 1 sulfonamide .


Physical And Chemical Properties Analysis

Sulfacytine has a molecular formula of C12H14N4O3S and a molar mass of 294.33 g/mol . It is a synthetic analog of para-aminobenzoic acid (PABA) with bacteriostatic property .

properties

IUPAC Name

4-amino-N-(1-ethyl-2-oxopyrimidin-4-yl)benzenesulfonamide
Source PubChem
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InChI

InChI=1S/C12H14N4O3S/c1-2-16-8-7-11(14-12(16)17)15-20(18,19)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBQAECNSSQUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=NC1=O)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023606
Record name Sulfacytine
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Molecular Weight

294.33 g/mol
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Physical Description

Solid
Record name Sulfacytine
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Solubility

175 mg sol in 100 mL buffer at pH 5 at 37 °C, Insoluble in water; soluble in alkali, Solubility increases with increasing pH., 4.68e-01 g/L
Record name Sulfacytine
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Mechanism of Action

Sulfacytine is a competitive inhibitor of the enzyme dihydropteroate synthetase. It inhibits bacterial synthesis of of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid., Sulfonamides are usually bacteriostatic in action. Sulfonamides interfere with the utilization of p-aminobenzoic acid (PABA) in the biosynthesis of tetrahydrofolic acid (the reduced form of folic acid) cofactors in susceptible bacteria. Sulfonamides are structural analogs of PABA and appear to interfere with PABA utilization by competitively inhibiting the enzyme dihydropteroate synthase, which catalyzes the formation of dihydropteroic acid (a precursor of tetrahydrofolic acid) from PABA and pteridine; however, other mechanism(s) affecting the biosynthetic pathway also may be involved. Compounds such as pyrimethamine and trimethoprim, which block later stages in the synthesis of folic acid, act synergistically with sulfonamides. Only microorganisms that synthesize their own folic acid are inhibited by sulfonamides; animal cells and bacteria which are capable of utilizing folic acid precursors or preformed folic acid are not affected by these drugs. The antibacterial activity of the sulfonamides is reportedly decreased in the presence of blood or purulent body exudates. /Sulfonamides/, The sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit an enzymatic step (dihydropterate synthetase) during which PABA is incorporated into the synthesis of dihydrofolic acid (folic acid). Because dihydrofolate synthesis is reduced, the levels of tetrahydrofolate (folinic acid) formed from dihydrofolate diminish. Tetrahydrofolate is an essential component of the coenzymes responsible for single carbon metabolism in cells. Acting as antimetabolites to PABA, sulfonamides eventually block, in a complex fashion, several enzymes. These enzymes include those needed for the biogenesis of purine bases; for the transfer of desoxyuridine to thymidine; and for the biosynthesis of methionine, glycine, and formylmethionyl-transfer-RNA. This results in suppression of protein synthesis, impairment of metabolic processes, and inhibition of growth and multiplication of those organisms that cannot use preformed folate. The effect is bacteriostatic, although a bactericidal action is evident at the high concentrations that may be found in urine.
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Product Name

Sulfacytine

Color/Form

Crystals from butyl alcohol, methanol, Crystalline

CAS RN

17784-12-2, 1401-49-6
Record name Sulfacytine
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Record name Sulfactin (antibiotic)
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Melting Point

166.5-168 °C, MP: 104 °C /Monohydrate/, 166.5 °C
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Record name Sulfacytine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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